5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Overview
Description
5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound that features a morpholine ring substituted with pyridin-2-ylmethyl and thiophen-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the morpholine ring is reacted with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced via a similar nucleophilic substitution reaction using thiophen-2-ylmethyl bromide.
Oxidation to Form the 5-Oxo Group: The final step involves the oxidation of the morpholine ring to introduce the 5-oxo group, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.
Substitution: The pyridin-2-ylmethyl and thiophen-2-ylmethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl and thiophen-2-ylmethyl groups may facilitate binding to these targets, while the 5-oxo group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
5-oxo-N-(pyridin-2-ylmethyl)-4-(phenylmethyl)morpholine-3-carboxamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
5-oxo-N-(pyridin-2-ylmethyl)-4-(benzyl)morpholine-3-carboxamide: Another similar compound with a benzyl group.
Uniqueness
The presence of the thiophen-2-ylmethyl group in 5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide imparts unique electronic and steric properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-15-11-22-10-14(19(15)9-13-5-3-7-23-13)16(21)18-8-12-4-1-2-6-17-12/h1-7,14H,8-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRHROWXIAKGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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